molecular formula C21H22F3N3O8 B2536620 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate CAS No. 1351661-07-8

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

Cat. No. B2536620
CAS RN: 1351661-07-8
M. Wt: 501.415
InChI Key: HXSSYRFVRULTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate” is a chemical compound with the molecular formula C21H22F3N3O7 and a molecular weight of 485.416. It’s a part of a collection of rare and unique chemicals .

Scientific Research Applications

One study detailed the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating a method that could potentially be applicable to the synthesis of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate. The process involved Claisen Schmidt condensation and cyclization reactions, followed by Mannich’s reaction to yield the desired products. This study highlighted the antidepressant and antianxiety activities of the synthesized compounds, suggesting potential pharmacological applications (J. Kumar et al., 2017).

Another relevant study focused on the In(OTf)3-catalyzed aza-Piancatelli rearrangement, which could be a key step in synthesizing complex molecules like this compound. This methodology facilitated the smooth transformation of furan-2-yl(phenyl)methanol derivatives into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the potential for creating structurally diverse compounds with varied biological activities (B. Reddy et al., 2012).

Furthermore, the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a ligand in Cu-catalyzed N-arylation processes presents another synthetic approach that could be relevant to the compound . This method allowed for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, demonstrating the versatility and efficiency of this catalytic system in constructing complex molecular architectures (Subhajit Bhunia et al., 2017).

properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4.C2H2O4/c20-19(21,22)29-15-5-3-14(4-6-15)23-18(27)13-25-9-7-24(8-10-25)12-16(26)17-2-1-11-28-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSSYRFVRULTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.